2-(4-Methyl-5-thiazolyl)ethyl Hexanoate
Overview
Description
2-(4-Methyl-5-thiazolyl)ethyl Hexanoate is a chemical compound with the molecular formula C12H19NO2S . It is also known by other names such as Hexanoic Acid 2-(4-Methyl-5-thiazolyl)ethyl Ester and 5-(2-Hexanoyloxyethyl)-4-methylthiazole .
Molecular Structure Analysis
The molecular structure of 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate consists of a thiazole ring substituted with a methyl group at the 4th position and an ethyl hexanoate group at the 2nd position . The exact 3D conformer and other specific structural details would require more specialized resources or software to determine.Physical And Chemical Properties Analysis
2-(4-Methyl-5-thiazolyl)ethyl Hexanoate is a liquid at 20 degrees Celsius . It has a molecular weight of 241.35 g/mol . It has a boiling point of 152 °C at 3 mmHg and a flash point of 158 °C . The compound has a specific gravity of 1.07 and a refractive index of 1.49 .Scientific Research Applications
Diesel Engine Performance and Emission Characteristics
Research by Oprescu et al. (2014) explored using glycerol derivatives, including a product synthesized from 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate, as diesel additives. These additives demonstrated potential in reducing emissions like hydrocarbons (HC), carbon monoxide (CO), and smoke, while slightly increasing nitrogen oxide (NOx) emissions. This suggests their viability as diesel fuel additives for emission control (Oprescu et al., 2014).
Anticancer Studies
A 2019 study by Al-adilee and Hessoon synthesized metal complexes involving a thiazolyl azo dye ligand derived from 2-amino-5-methyl thiazole. These complexes exhibited potential in vitro antitumor activity against human breast cancer, hinting at the therapeutic possibilities of compounds related to 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate in cancer treatment (Al-adilee & Hessoon, 2019).
Synthetic Chemistry Applications
A method for preparing β-(4-Methyl-5-thiazolyl)-ethyl phosphate, which is structurally related to 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate, was discussed by Leder (1970). This process involved phosphorylation of the corresponding alcohol and sulfite cleavage, demonstrating the compound's applicability in synthetic chemistry (Leder, 1970).
Molecular Docking and Cytotoxic Evaluation
Gundluru et al. (2020) synthesized a new class of thiazolyl α-aminophosphonate derivatives and evaluated them for anticancer activity. Their findings revealed that some derivatives showed promising anticancer activity, suggesting the potential of 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate related compounds in cancer therapeutics (Gundluru et al., 2020).
Anti-Breast Cancer Agents
Mahmoud et al. (2021) used a derivative of 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate in synthesizing compounds with potential anti-breast cancer properties. This research underscores the significance of such compounds in developing new therapeutic agents for breast cancer (Mahmoud et al., 2021).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, medical advice should be sought .
properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-5-6-12(14)15-8-7-11-10(2)13-9-16-11/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJULDCZELAIZHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCC1=C(N=CS1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00240863 | |
Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00240863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Roasted, nutty aroma | |
Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1733/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in non-polar solvents; Slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1733/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.065-1.071 | |
Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1733/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-(4-Methyl-5-thiazolyl)ethyl Hexanoate | |
CAS RN |
94159-32-7 | |
Record name | Hexanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94159-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094159327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00240863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylthiazol-5-yl)ethyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-METHYL-5-THIAZOLYL)ETHYL HEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J734HMU58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032421 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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